Tadalafil

Content Navigation

Researchers face PDE5 inhibitor limitations: short half-lives and PDE6 cross-reactivity undermine chronic vascular studies. Tadalafil (CAS 171596-29-5) provides a 17.5 h half-life and >700-fold PDE5/PDE6 selectivity, enabling stable once-daily dosing and retinal-safe assays. Its extremely low aqueous solubility (~2 µg/mL) serves as a benchmark for advanced solid-dispersion and nanocarrier development.

- Half-life: 17.5 h, ideal for chronic in vivo models with minimal animal stress

- Selectivity: >700-fold vs PDE6 eliminates visual pathway artifacts

- Solubility: ~2 µg/mL, a standard challenge for novel excipient testing

- Supply: Analytically documented, globally shippable, consistent lot-to-lot reliability

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Practically insoluble in water

In water, 220 mg/L at 25 °C /Estimated/

2.50e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

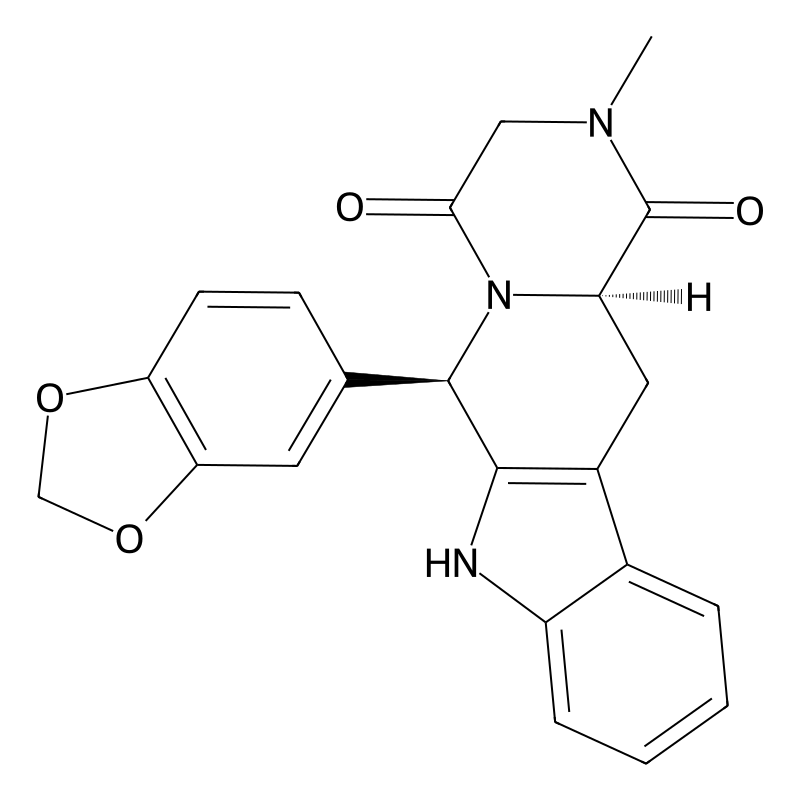

Tadalafil (CAS 171596-29-5) is a highly potent, selective phosphodiesterase type 5 (PDE5) inhibitor characterized by its unique carboline-derived structure[1]. Unlike pyrazolo-pyrimidinone derivatives, tadalafil exhibits distinct pharmacokinetic and physicochemical properties, most notably an exceptionally long biological half-life and extremely low aqueous solubility [2]. For pharmaceutical developers and formulation scientists, these properties necessitate specific procurement considerations, particularly regarding excipient compatibility for solid dispersion technologies and the compound's suitability for sustained-release or once-daily therapeutic models [3].

Research Fit

PDE5 pathway inhibition study fit with chemotype-distinct scaffold

Sustained target engagement profile for chronic exposure models

Stereochemically defined cis-(6R,12aR) enantiomer for attribution review

References

- [1] Zheng, et al. 'The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study.' Journal of Chemical Information and Modeling, ACS Publications, 2013.

- [2] Kuroda, et al. 'Contribution of CYP3A Isoforms to Dealkylation of PDE5 Inhibitors: A Comparison between Sildenafil N-Demethylation and Tadalafil Demethylenation.' Drug Metabolism and Pharmacokinetics, J-Stage, 2011.

- [3] US Patent 11975006B2, 'Liquid oral formulations for tadalafil', 2024.

Substituting tadalafil with sildenafil or vardenafil fundamentally alters both the manufacturing workflow and the biological assay outcomes [1]. From a processing standpoint, sildenafil citrate's moderate water solubility allows for conventional aqueous-based formulations, whereas tadalafil's near-insolubility mandates advanced techniques like solvent evaporation or lipid nanocarriers to achieve bioavailability [2]. In preclinical models, substituting tadalafil with shorter-acting analogs introduces significant peak-trough fluctuations, compromising steady-state data in chronic vascular or pulmonary hypertension studies and introducing off-target PDE6 interference [3].

Substitution Risk

-

PDE isoform selectivity profiles differ; direct substitution may alter off-target signaling context.

-

Pharmacokinetic half-life varies substantially across in-class inhibitors; model exposure duration may not match.

-

PDE11 cross-reactivity diverges, potentially impacting steroidogenic pathway endpoint interpretation.

References

- [1] Zheng, et al. 'The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study.' Journal of Chemical Information and Modeling, ACS Publications, 2013.

- [2] US Patent 11975006B2, 'Liquid oral formulations for tadalafil', 2024.

- [3] Kuroda, et al. 'Contribution of CYP3A Isoforms to Dealkylation of PDE5 Inhibitors: A Comparison between Sildenafil N-Demethylation and Tadalafil Demethylenation.' Drug Metabolism and Pharmacokinetics, J-Stage, 2011.

Extended Half-Life for Stable Steady-State Maintenance

Tadalafil demonstrates a significantly prolonged pharmacokinetic profile compared to first-generation PDE5 inhibitors[1]. In standard mammalian models, tadalafil exhibits an elimination half-life of approximately 17.5 hours, whereas sildenafil clears with a half-life of 4 to 5 hours[1]. This extended duration allows for continuous PDE5 inhibition without the dramatic peak-and-valley plasma concentrations associated with shorter-acting analogs [2].

| Evidence Dimension | Elimination half-life |

| Target Compound Data | Tadalafil: ~17.5 hours |

| Comparator Or Baseline | Sildenafil: ~4-5 hours |

| Quantified Difference | >3.5-fold increase in half-life |

| Conditions | In vivo pharmacokinetic profiling (healthy subjects/mammalian models) |

Enables researchers to maintain stable, long-term systemic exposure in chronic disease models (e.g., pulmonary arterial hypertension) without the need for frequent redosing.

Superior PDE5 Selectivity Minimizing Off-Target Retinal Effects

The carboline core of tadalafil confers a distinct binding affinity profile, particularly regarding the PDE6 isoform found in the retina [1]. Tadalafil exhibits an IC50 of 5 nM for PDE5 and 5100 nM for PDE6, yielding a >700-fold selectivity ratio[1]. In contrast, sildenafil shows an IC50 of 6 nM for PDE5 and 74 nM for PDE6, resulting in merely a 12-fold selectivity margin [1]. This thermodynamic difference (ΔGbind of -35.21 kcal/mol for tadalafil with PDE6 vs -41.12 kcal/mol for sildenafil) severely limits tadalafil's interaction with retinal pathways [1].

| Evidence Dimension | PDE5 vs. PDE6 selectivity ratio |

| Target Compound Data | Tadalafil: >700-fold selective (IC50 5 nM vs 5100 nM) |

| Comparator Or Baseline | Sildenafil: ~12-fold selective (IC50 6 nM vs 74 nM) |

| Quantified Difference | ~58-fold greater selectivity margin for PDE5 over PDE6 |

| Conditions | In vitro enzymatic inhibition assays (IC50) and binding free energy calculations |

Crucial for procurement in ocular or neurological research where off-target PDE6 inhibition would confound experimental data or induce visual toxicity.

Extreme Hydrophobicity Dictating Advanced Formulation Workflows

Tadalafil presents a significant formulation challenge due to its extreme hydrophobicity, being practically insoluble in water with a solubility of approximately 2 µg/mL [1]. This is in stark contrast to sildenafil citrate, which possesses a water solubility of roughly 3.5 mg/mL[1]. Consequently, procuring tadalafil necessitates the concurrent selection of specialized excipients (such as PVP-K30) and the use of advanced manufacturing processes like amorphous solid dispersions to achieve acceptable oral bioavailability [2].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Tadalafil: ~2 µg/mL |

| Comparator Or Baseline | Sildenafil citrate: ~3.5 mg/mL |

| Quantified Difference | ~1,750-fold lower aqueous solubility |

| Conditions | Standard aqueous media at physiological pH ranges |

Directly dictates the required manufacturing equipment and excipient procurement strategy, forcing formulators to abandon conventional wet granulation in favor of solubility-enhancing technologies.

Development of Amorphous Solid Dispersions

Due to its ~2 µg/mL aqueous solubility, tadalafil is the ideal model compound for industrial formulators testing novel polymeric carriers and advanced spray-drying or solvent evaporation techniques[1].

Chronic Pulmonary Arterial Hypertension (PAH) Models

The 17.5-hour half-life makes tadalafil the preferred PDE5 inhibitor for long-term in vivo vascular studies, allowing for once-daily dosing regimens that minimize animal handling stress and maintain steady-state vasodilation [2].

Highly Specific PDE5 Pathway Elucidation

In complex biological assays where cross-reactivity with PDE6 could confound results (such as retinal toxicity studies), tadalafil's >700-fold selectivity ensures precise targeting of the cGMP/PDE5 axis without visual pathway interference [3].

Application Fit

References

- [1] US Patent 11975006B2, 'Liquid oral formulations for tadalafil', 2024.

- [2] Kuroda, et al. 'Contribution of CYP3A Isoforms to Dealkylation of PDE5 Inhibitors: A Comparison between Sildenafil N-Demethylation and Tadalafil Demethylenation.' Drug Metabolism and Pharmacokinetics, J-Stage, 2011.

- [3] Zheng, et al. 'The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study.' Journal of Chemical Information and Modeling, ACS Publications, 2013.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.42 /Estimated/

Appearance

Melting Point

301 - 302 °C

Storage

UNII

GHS Hazard Statements

H302 (57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of erectile dysfunction. In order for tadalafil to be effective, sexual stimulation is required. Cialis is not indicated for use by women.

Talmanco is indicated in adults for the treatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease.

AdultsTreatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity (see section 5. 1). Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease. Paediatric populationTreatment of paediatric patients aged 2 years and above with pulmonary arterial hypertension (PAH) classified as WHO functional class II and III.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Lilly is not indicated for use by women. Treatment of the signs and symptoms of benign prostatic hyperplasia in adult males.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Mylan is not indicated for use by women.

Treatment of pulmonary arterial hypertension

Tadalafil is classified as an oral phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil was approved by the US Food and Drug Administration (FDA) in 2003 and is primarily used as first-line therapy for erectile dysfunction (ED) and benign prostatic hyperplasia (BPH). Tadalafil acts by relaxing the muscles in the bladder and prostate and by increasing blood flow to the penis during sexual stimulation.

Drug Classes

Therapeutic Uses

Pharmacology

Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BE - Drugs used in erectile dysfunction

G04BE08 - Tadalafil

Mechanism of Action

In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined.

Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas.

Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE5 [HSA:8654] [KO:K13762]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Tadalafil is primarily eliminated via hepatic metabolism. These metabolites are mainly excreted in the feces (61%) and to a lesser extent in the urine (36%)

Tadalafil has a mean apparent volume of distribution of 63L in healthy adults. The mean apparent volume of distribution is reported as 77L in adults with PAH.

The mean apparent oral clearance of tadalafil is 2.5-3.4L/h in healthy adults. The mean apparent oral clearance in adults with PAH is reported as 3.5L/h

Tmax: 30 minutes to 6 hours (median 2 hours). Absolute bioavailability has not been determined; rate and extent of absorption are not influenced by food.

Volume of distribution: 63 L; indicating distribution into tissues. Less than 0.0005% of administered dose was found in the semen of healthy subjects. 94% protein bound.

Over a dose range of 2.5 to 20 mg, tadalafil exposure (AUC) increases proportionally with dose in healthy subjects. Steady-state plasma concentrations are attained within 5 days of once-daily dosing, and exposure is approximately 1.6-fold greater than after a single dose.

Elimination: Mean oral clearance: 2.5 L per hour. Fecal: 61%. Urine: 36%.

For more Absorption, Distribution and Excretion (Complete) data for TADALAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation: Hepatic metabolism, mainly by CYP3A4. Tadalafil is predominantly metabolized by CYP3A4 to a catechol metabolite. The catechol metabolite undergoes extensive methylation and glucuronidation to form the methylcatechol and methylcatechol glucuronide conjugate, respectively. The major circulating metabolite is the methylcatechol glucuronide. Methylcatechol concentrations are less than 10% of glucuronide concentrations. In vitro data suggests that metabolites are not expected to be pharmacologically active at observed metabolite concentrations.

Wikipedia

Drug Warnings

Cardiovascular status of patients should be considered since there is a degree of risk associated with sexual activity; treatments for erectile dysfunction, including tadalafil, should not be used in men for whom sexual activity is inadvisable as a result of their underlying cardiac status.

The following groups of patients with cardiovascular disease were not included in clinical safety and efficacy trials for Cialis, and, therefore, the use of Cialis is not recommended in these groups until further information is available: patients with a myocardial infarction within the last 90 days, patients with unstable angina or angina occurring during sexual intercourse, patients with New York Heart Association Class 2 or greater heart failure in the last 6 months, patients with uncontrolled arrhythmias, hypotension (<90/50 mm Hg), or uncontrolled hypertension (>170/100 mm Hg), and patients with a stroke within the last 6 months. In addition, patients with known hereditary degenerative retinal disorders, including retinitis pigmentosa, were not included in the clinical trials, and use in these patients is not recommended.

The effect of a 100 mg single dose of tadalafil on the QT interval was evaluated at the time of peak tadalafil concentration in a randomized, double-blinded, placebo, and active (intravenous ibutilide)-controlled crossover study in 90 healthy males aged 18 to 53 years. The mean change in QTc (Fridericia QT correction) for tadalafil, relative to placebo, was 3.5 milliseconds (two-sided 90% CI=1.9, 5.1). The mean change in QTc (Individual QT correction) for tadalafil, relative to placebo, was 2.8 milliseconds (two-sided 90% CI=1.2, 4.4). A 100 mg dose of tadalafil (5 times the highest recommended dose) was chosen because this dose yields exposures covering those observed upon coadministration of tadalafil with potent CYP3A4 inhibitors or those observed in renal impairment. In this study, the mean increase in heart rate associated with /this/ dose of tadalafil compared to placebo was 3.1 beats per minute.

For more Drug Warnings (Complete) data for TADALAFIL (18 total), please visit the HSDB record page.

Biological Half Life

Terminal: 17.5 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Interactions

A significant interaction between tadalafil and nitroglycerin was observed to last up to 48 hours; at least 48 hours should elapse after the last dose of tadalafil before nitrate administration is considered.

Administration of tadalafil to patients who are using any form of organic nitrates, either regularly and/or intermittently, is contraindicated; in clinical pharmacology studies tadalafil was shown to potentiate the hypotensive effects of nitrates; this is thought to result from the combined effects of nitrates and tadalafil on the nitric oxide/cGMP pathway.

The safety and efficacy of combinations of tadalafil and other erectile dysfunctions have not been studied; use of combinations is not recommended.

For more Interactions (Complete) data for TADALAFIL (15 total), please visit the HSDB record page.

2: Yokoyama O, Igawa Y, Takeda M, Yamaguchi T, Murakami M, Viktrup L. Tadalafil for lower urinary tract symptoms secondary to benign prostatic hyperplasia: a review of clinical data in Asian men and an update on the mechanism of action. Ther Adv Urol. 2015 Oct;7(5):249-64. doi: 10.1177/1756287215589238. Review. PubMed PMID: 26425140; PubMed Central PMCID: PMC4549700.

3: Kadıoğlu A, Ortaç M, Dinçer M, Brock G. Tadalafil therapy for erectile dysfunction following prostatectomy. Ther Adv Urol. 2015 Jun;7(3):146-51. doi: 10.1177/1756287215576626. Review. PubMed PMID: 26161145; PubMed Central PMCID: PMC4485415.

4: Elkelany OO, Owen RC, Kim ED. Combination of tadalafil and finasteride for improving the symptoms of benign prostatic hyperplasia: critical appraisal and patient focus. Ther Clin Risk Manag. 2015 Mar 30;11:507-13. doi: 10.2147/TCRM.S80353. eCollection 2015. Review. PubMed PMID: 25848297; PubMed Central PMCID: PMC4386768.

5: Govorov A, Kasyan G, Priymak D, Pushkar D, Sorsaburu S. Tadalafil in the management of lower urinary tract symptoms: a review of the literature and current practices in Russia. Cent European J Urol. 2014;67(2):167-77. doi: 10.5173/ceju.2014.02.art10. Epub 2014 Jun 23. Review. PubMed PMID: 25140232; PubMed Central PMCID: PMC4132596.

6: Hatzimouratidis K. A review of the use of tadalafil in the treatment of benign prostatic hyperplasia in men with and without erectile dysfunction. Ther Adv Urol. 2014 Aug;6(4):135-47. doi: 10.1177/1756287214531639. Review. PubMed PMID: 25083163; PubMed Central PMCID: PMC4054509.

7: Alsaikhan B, Alrabeeah K, Carrier S. Management options for the treatment of benign prostatic hyperplasia with or without erectile dysfunction: a focus on tadalafil and patient considerations. Int J Gen Med. 2014 Jun 12;7:271-6. doi: 10.2147/IJGM.S40216. eCollection 2014. Review. PubMed PMID: 24959092; PubMed Central PMCID: PMC4061160.

8: Tadalafil and benign prostatic hypertrophy. Too risky. Prescrire Int. 2014 Apr;23(148):96. Review. PubMed PMID: 24860894.

9: Park HJ, Won JE, Sorsaburu S, Rivera PD, Lee SW. Urinary Tract Symptoms (LUTS) Secondary to Benign Prostatic Hyperplasia (BPH) and LUTS/BPH with Erectile Dysfunction in Asian Men: A Systematic Review Focusing on Tadalafil. World J Mens Health. 2013 Dec;31(3):193-207. doi: 10.5534/wjmh.2013.31.3.193. Epub 2013 Dec 24. Review. PubMed PMID: 24459652; PubMed Central PMCID: PMC3888888.

10: Liu KF. [Tadalafil for erectile dysfunction associated with cardiovascular diseases]. Zhonghua Nan Ke Xue. 2013 Sep;19(9):860-3. Review. Chinese. PubMed PMID: 24386867.

11: Carson CC, Rosenberg M, Kissel J, Wong DG. Tadalafil - a therapeutic option in the management of BPH-LUTS. Int J Clin Pract. 2014 Jan;68(1):94-103. doi: 10.1111/ijcp.12305. Review. PubMed PMID: 24341303.

12: Cantrell MA, Baye J, Vouri SM. Tadalafil: a phosphodiesterase-5 inhibitor for benign prostatic hyperplasia. Pharmacotherapy. 2013 Jun;33(6):639-49. doi: 10.1002/phar.1243. Epub 2013 Mar 25. Review. PubMed PMID: 23529917.

13: Yuan RQ. [Tadalafil for lower urinary tract symptoms secondary to benign prostatic hyperplasia]. Zhonghua Nan Ke Xue. 2012 Dec;18(12):1147-51. Review. Chinese. PubMed PMID: 23405801.

14: Fan Y. [Tadalafil rehabilitation therapy for erectile dysfunction following prostatectomy]. Zhonghua Nan Ke Xue. 2012 Oct;18(10):953-6. Review. Chinese. PubMed PMID: 23297507.

15: Udeoji DU, Schwarz ER. Tadalafil as monotherapy and in combination regimens for the treatment of pulmonary arterial hypertension. Ther Adv Respir Dis. 2013 Feb;7(1):39-49. doi: 10.1177/1753465812463627. Epub 2012 Nov 5. Review. PubMed PMID: 23129569.

16: Curran MP. Tadalafil: in the treatment of signs and symptoms of benign prostatic hyperplasia with or without erectile dysfunction. Drugs Aging. 2012 Sep;29(9):771-81. Review. PubMed PMID: 23018613.

17: Porst H, Hell-Momeni K, Büttner H. Chronic PDE-5 inhibition in patients with erectile dysfunction - a treatment approach using tadalafil once-daily. Expert Opin Pharmacother. 2012 Jul;13(10):1481-94. doi: 10.1517/14656566.2012.693162. Review. PubMed PMID: 22725705.

18: Venhuis BJ, de Kaste D. Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: a history, analytical aspects and health risks. J Pharm Biomed Anal. 2012 Oct;69:196-208. doi: 10.1016/j.jpba.2012.02.014. Epub 2012 Mar 8. Review. PubMed PMID: 22464558.

19: Frey MK, Lang I. Tadalafil for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2012 Apr;13(5):747-55. doi: 10.1517/14656566.2012.662220. Epub 2012 Feb 23. Review. PubMed PMID: 22356534.

20: Gordon-Bennett P, Rimmer T. Central serous chorioretinopathy following oral tadalafil. Eye (Lond). 2012 Jan;26(1):168-9. doi: 10.1038/eye.2011.250. Epub 2011 Nov 4. Review. PubMed PMID: 22056864; PubMed Central PMCID: PMC3259586.

Explore Compound Types